N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a triazine ring substituted with morpholine and dimethoxyphenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride
- N-(3,4-dimethoxyphenyl)-4,6-bis(piperidin-4-yl)-1,3,5-triazin-2-amine hydrochloride
Uniqueness
N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both morpholine and dimethoxyphenyl groups enhances its versatility and potential for diverse applications .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4.ClH/c1-26-15-4-3-14(13-16(15)27-2)20-17-21-18(24-5-9-28-10-6-24)23-19(22-17)25-7-11-29-12-8-25;/h3-4,13H,5-12H2,1-2H3,(H,20,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEADEJOLCMEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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